2,3-Dichlorophenol

Enzyme Kinetics Bioremediation Microbial Degradation

2,3-Dichlorophenol (2,3-DCP) exhibits 13% higher enzymatic activity with EC 1.14.13.20 monooxygenase vs 2,4-DCP. Its unique ortho-ortho chlorine substitution enables regioselective derivatization for pharmaceutical synthesis (e.g., ethacrynic acid). In environmental research, 2,3-DCP's distinct anaerobic dechlorination pathway to 3-chlorophenol cannot be extrapolated from common isomers. Its lower toxicity to sulfate-reducing bacteria allows higher loading rates in anaerobic wastewater treatment. Procure high-purity 2,3-DCP for reproducible, isomer-specific results.

Molecular Formula C6H4Cl2O
Molecular Weight 163 g/mol
CAS No. 576-24-9
Cat. No. B042519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichlorophenol
CAS576-24-9
Synonyms2,3-Dichlorophenol;  NSC 60646
Molecular FormulaC6H4Cl2O
Molecular Weight163 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)O
InChIInChI=1S/C6H4Cl2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
InChIKeyUMPSXRYVXUPCOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
0.02 M
Soluble in ethanol, ethyl ether, benzene, ligroin
In water, 3,600 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichlorophenol (CAS 576-24-9): Physical Properties and Core Specifications for Procurement


2,3-Dichlorophenol (2,3-DCP) is a chlorinated phenolic compound with the molecular formula C₆H₄Cl₂O and a molecular weight of 163.00 g/mol [1]. It is a solid at ambient temperature, typically appearing as white to light red to green powder or lump [2]. The compound exhibits a melting point range of 55–61 °C and a boiling point of 206 °C at atmospheric pressure, or 90 °C at reduced pressure (2.5 mmHg) . It is soluble in organic solvents such as ethanol, ether, and methanol, and its aqueous solubility is approximately 3,600 mg/L at 25 °C (experimental) [3].

2,3-Dichlorophenol (CAS 576-24-9): Why Generic Substitution with Other Dichlorophenol Isomers Fails


The six isomeric dichlorophenols share an identical molecular formula and weight but differ fundamentally in the substitution pattern of chlorine atoms on the phenolic ring [1]. This positional isomerism dictates distinct electronic, steric, and physicochemical properties that preclude interchangeable use in research and industrial applications. Direct comparisons reveal that 2,3-dichlorophenol exhibits unique behavior in enzyme-catalyzed transformations [2], anaerobic degradation pathways [3], toxicity profiles in sulfate-reducing systems [4], and thermodynamic stability [5]. Substituting 2,3-DCP with a more common isomer like 2,4-DCP or 2,5-DCP without validation can lead to divergent reaction outcomes, altered biodegradation kinetics, or unexpected toxicity responses, ultimately compromising experimental reproducibility or process efficiency.

2,3-Dichlorophenol (CAS 576-24-9): Quantifiable Differentiation Evidence for Scientific Selection


Enzymatic Substrate Specificity: 2,3-Dichlorophenol vs. 2,4-Dichlorophenol

In a study of a soil bacterium enzyme (EC 1.14.13.20, 2,4-dichlorophenol 6-monooxygenase), 2,3-dichlorophenol exhibited 113% of the enzymatic activity observed with 2,4-dichlorophenol as the substrate under identical conditions [1]. This indicates that 2,3-DCP is a superior substrate for this specific enzyme compared to the reference compound 2,4-DCP.

Enzyme Kinetics Bioremediation Microbial Degradation

Anaerobic Degradation Pathway: 2,3-Dichlorophenol vs. 2,4-Dichlorophenol vs. 2,6-Dichlorophenol

Under anaerobic sludge conditions, 2,3-dichlorophenol is reductively dechlorinated to 3-chlorophenol as the primary transformation product. In contrast, 2,4-dichlorophenol is dechlorinated to 4-chlorophenol, and 2,6-dichlorophenol is dechlorinated to 2-chlorophenol [1]. The degradation pathway and resulting monochlorophenol intermediate are thus directly determined by the original chlorine substitution pattern, demonstrating that 2,3-DCP follows a distinct and non-interchangeable fate route.

Environmental Fate Anaerobic Biodegradation Wastewater Treatment

Toxicity Profile in Sulfate-Reducing Anaerobic Systems: 2,3-Dichlorophenol vs. 3,5-Dichlorophenol

In sulfate-reducing anaerobic systems, 2,3-dichlorophenol and 2,6-dichlorophenol were identified as the least toxic among the dichlorophenols tested, whereas 3,5-dichlorophenol was the most toxic [1]. Although the study provides a relative ranking rather than absolute IC50 values, the classification establishes 2,3-DCP as a compound with comparatively low inhibitory potential in this specific microbial ecosystem.

Anaerobic Toxicity Sulfate-Reducing Bacteria Wastewater Process Design

Microbial Transformation Pathway: 2,3-Dichlorophenol vs. 2,4-Dichlorophenol in Rhodococci

A comparative study of Rhodococcus opacus 1cp revealed that 2,4-dichlorophenol is utilized via a modified ortho-pathway, whereas 2,3-dichlorophenol is transformed via a distinct route involving 3,4-dichloropyrocatechol and subsequent formation of 4,5-dichloropyrogallol [1]. The study notes that this pathway for 2,3-DCP had not previously been described in bacteria, underscoring its unique metabolic handling compared to the 2,4-isomer.

Microbial Metabolism Ortho-Pathway Oxidative Dehalogenation

Thermodynamic Stability: 2,3-Dichlorophenol vs. 2,4-Dichlorophenol vs. 2,6-Dichlorophenol

Rotating-bomb calorimetry measurements at 298.15 K yielded standard molar enthalpies of formation (crystalline) for 2,3-dichlorophenol of -223.3 ± 1.1 kJ/mol, for 2,4-dichlorophenol of -226.4 ± 1.5 kJ/mol, and for 2,6-dichlorophenol of -222.1 ± 1.1 kJ/mol [1]. The differences, although modest, are statistically significant and reflect the influence of chlorine substitution pattern on molecular energetics.

Thermochemistry Enthalpy of Formation Computational Chemistry

Synthetic Utility: Ortho-Chlorine Adjacency and Regioselective Derivatization

The ortho-ortho (2,3-) chlorine substitution pattern in 2,3-dichlorophenol creates a unique steric and electronic environment around the hydroxyl group that influences its reactivity in electrophilic substitution and coupling reactions. The compound is obtained via diazotization and hydrolysis of 2,3-dichloroaniline, a process that yields a product with a reported crystalline melting point of 55 °C and a theoretical yield of approximately 60% [1]. The presence of two adjacent chlorines makes 2,3-DCP a valuable scaffold for synthesizing pharmaceuticals (e.g., ethacrynic acid derivatives) and agrochemicals where regioselective derivatization is required.

Organic Synthesis Regioselectivity Pharmaceutical Intermediate

2,3-Dichlorophenol (CAS 576-24-9): Key Research and Industrial Application Scenarios Based on Verified Differentiation


Enzymatic and Bioremediation Studies: Preferred Substrate for Specific Monooxygenases

2,3-Dichlorophenol exhibits 13% higher enzymatic activity compared to 2,4-dichlorophenol with a soil bacterium monooxygenase [1], making it a preferred substrate for researchers studying EC 1.14.13.20 or similar enzymes. This property is particularly valuable in bioremediation research where optimizing substrate turnover rates is critical for process efficiency.

Environmental Fate and Biodegradation Pathway Research

The distinct anaerobic dechlorination pathway of 2,3-DCP to 3-chlorophenol, in contrast to 2,4-DCP (→ 4-chlorophenol) and 2,6-DCP (→ 2-chlorophenol) [2], makes this compound essential for studies investigating isomer-specific environmental fate. Researchers modeling chlorophenol transport and degradation in groundwater or sediments must account for the unique pathway of 2,3-DCP, which cannot be extrapolated from studies on more prevalent isomers.

Synthesis of Ortho-Ortho Substituted Pharmaceutical Intermediates

The ortho-ortho (2,3-) chlorine substitution pattern of 2,3-DCP provides a unique steric and electronic environment for regioselective derivatization [3]. This makes it a critical building block in the synthesis of pharmaceuticals such as ethacrynic acid and related compounds. Procurement of high-purity 2,3-DCP is essential for medicinal chemistry programs targeting molecules that require this specific substitution pattern.

Wastewater Treatment Process Design and Toxicity Assessment

2,3-Dichlorophenol is classified among the least toxic dichlorophenol isomers to sulfate-reducing bacteria [4]. For industrial wastewater treatment facilities handling chlorophenol-containing effluents, this lower relative toxicity may allow for higher tolerable loading rates or reduced inhibition of key microbial communities. Process engineers designing anaerobic treatment systems can use this information to set appropriate operational parameters when 2,3-DCP is a known contaminant.

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